
细菌素B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
杀菌素A 是一种最初从链霉菌属viridochromogenes 中分离得到的吡喃酮化合物。 它作为一种可逆的、自身调节的抑制剂,在非常低的浓度(低至 200 pM)下抑制链霉菌属的孢子萌发和菌丝生长
科学研究应用
化学:: 杀菌素 A 独特的自身调节特性使其成为化学研究的激动人心的目标。 研究人员调查其与其他分子的相互作用以及它作为新化合物的支架的潜力。
生物学:: 在生物学中,杀菌素 A 在抑制孢子萌发和菌丝生长中的作用提供了对微生物生长控制的见解。 它还可以作为理解其他生物体中类似调节机制的模型。
医学:: 尽管杀菌素 A 的直接医疗应用有限,但其自身调节特性激发了药物发现工作。 研究人员探索类似物和衍生物以用于潜在的治疗用途。
工业:: 杀菌素 A 的工业应用尚未完全实现。 其独特的特性可能在生物技术、农业或材料科学领域得到应用。
作用机制
杀菌素 A 发挥其作用的确切机制仍然是一个活跃的研究领域。 它可能涉及与孢子萌发和生长抑制相关的分子靶标和信号通路。
生化分析
Biochemical Properties
Germicidin B is synthesized by Germicidin synthase, which exhibits broad substrate flexibility for acyl groups linked through a thioester bond to either coenzyme A (CoA) or acyl carrier protein (ACP) . This flexibility allows Germicidin synthase to utilize a variety of starter units in the synthesis of Germicidin B .
Molecular Mechanism
Germicidin B is synthesized by Germicidin synthase, a type III PKS . The enzyme employs acyl-ACP as a starter unit donor, and the catalytic efficiency of Germicidin synthase for acyl-ACP is 10-fold higher than for acyl-CoA . This suggests a strong preference toward carrier protein starter unit transfer .
Metabolic Pathways
Germicidin B is involved in the polyketide synthesis pathway . It interacts with various enzymes and cofactors in this pathway, including Germicidin synthase
准备方法
合成途径:: 杀菌素 A、B 和 C 的生物合成通过一种称为杀菌素合酶 (Gcs) 的 III 型聚酮合酶进行。 Gcs 表现出很高的底物灵活性,可以接受由辅酶 A (CoA) 或酰基载体蛋白 (ACP) 通过硫酯键携带和转移的各种酰基。 Gcs 的晶体结构揭示了一种典型的 III 型结构,在二聚体界面处有一个不寻常的 40 个残基插入 .
工业生产:: 虽然杀菌素 A 主要由链霉菌属物种产生,但工业规模的生产方法尚未广泛报道。 需要进一步的研究来探索大规模合成和优化。
化学反应分析
杀菌素 A 经历各种反应,包括氧化、还原和取代。 这些反应中使用的常见试剂和条件仍然是一个活跃的研究领域。 从这些反应中形成的主要产物有助于其生物活性。
相似化合物的比较
杀菌素 A 因其自身调节功能而脱颖而出。 类似的化合物包括杀菌素 B、杀菌素 C 和丝瓜酮 A(杀菌素 D),它们都抑制孢子萌发 .
属性
IUPAC Name |
3-ethyl-4-hydroxy-6-propan-2-ylpyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-4-7-8(11)5-9(6(2)3)13-10(7)12/h5-6,11H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBDLUWYHDLLAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(OC1=O)C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336197 |
Source


|
| Record name | Germicidin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150973-78-7 |
Source


|
| Record name | Germicidin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the potential applications of Germicidin B as an antimicrobial agent?
A: Germicidin B has demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), both significant human pathogens. [] This suggests potential applications in developing new treatments for infections caused by these drug-resistant bacteria. Further research is needed to explore its efficacy and safety in clinical settings.
Q2: What other bioactive compounds have been found alongside Germicidin B in Streptomyces sp. VITBRK3?
A: In addition to Germicidin B, researchers identified strepturidine, anthranilic acid, and indole-3-acetic acid in extracts of Streptomyces sp. VITBRK3. [] These compounds may also contribute to the observed antimicrobial activity of the extract.
Q3: Has Germicidin B been isolated from other sources besides Streptomyces sp. VITBRK3?
A: Yes, Germicidin B has been isolated from other marine-derived Streptomyces species, such as Streptomyces sp. MDW-06, alongside related compounds like Germicidin A, isogermicidin A, and isogermicidin B. [, ] This highlights the potential of marine microorganisms as sources of novel bioactive compounds.
Q4: Are there any studies investigating the structure-activity relationships of Germicidin B and its analogs?
A: While the provided research doesn't delve into specific structure-activity relationship studies for Germicidin B, one study identified that 4-(2-Aminoethyl)phenyl acetate, Germicidin B, phenylacetic acid, isogermicidin A, and germicidin C, all isolated from a Streptomyces sp., displayed significant inhibitory activity against hexokinase II. [] This finding suggests that further exploration of structural variations within this class of compounds could be valuable for identifying key pharmacophores and optimizing their activity.
Q5: What analytical techniques have been employed to identify and characterize Germicidin B?
A: Researchers utilized a combination of High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD) analysis to isolate and identify Germicidin B in Streptomyces sp. VITBRK3 extracts. [] Further structural confirmation likely involved techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), although these details are not explicitly mentioned in the provided abstracts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
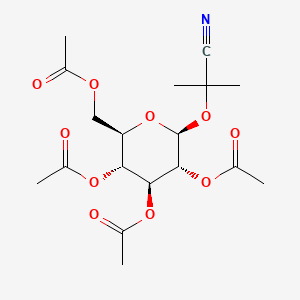
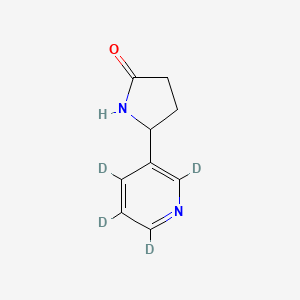
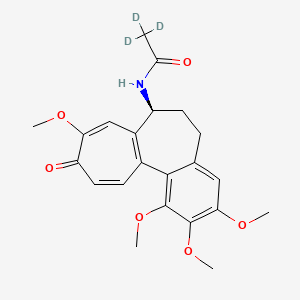
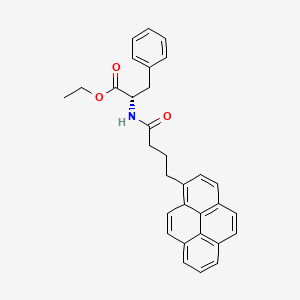
![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Methyl Ester](/img/structure/B562123.png)
![Oxireno[h]quinoline](/img/structure/B562124.png)
![N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine, Hydrochloride Salt](/img/new.no-structure.jpg)
![4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt](/img/structure/B562127.png)
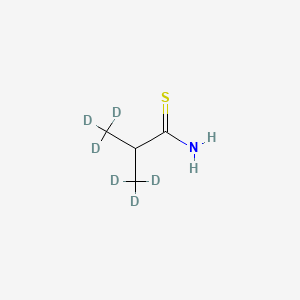

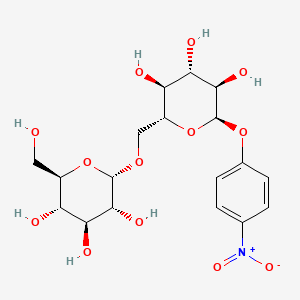
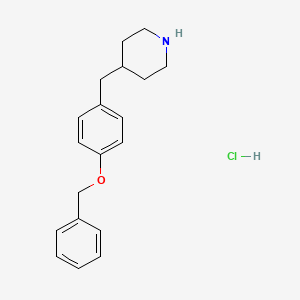
![[2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562134.png)
